(4-(Cyclopropylsulfonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C17H19N3O4S2 and its molecular weight is 393.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been found to bind to the colchicine binding site of tubulin , which could suggest a potential interaction with this protein. Tubulin is a key component of the cell’s cytoskeleton and is involved in cell division, making it a common target for anticancer drugs.
Biochemical Pathways
Compounds that interact with tubulin can affect cell division and growth, potentially leading to cell death . This could suggest that the compound may have effects on the cell cycle and apoptosis pathways.
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have suitable drug-like properties
Result of Action
Similar compounds have been found to increase the phosphorylation of h2ax in mcf-7 cells , which is a marker of DNA damage and can lead to cell death. This suggests that the compound may have cytotoxic effects.
Biological Activity
The compound (4-(Cyclopropylsulfonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a novel chemical entity with potential therapeutic applications. Its structure incorporates a piperazine ring, a cyclopropylsulfonyl moiety, and a thiazole derivative, which are known to influence biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H19N3O4S2
- Molecular Weight : 393.48 g/mol
- CAS Number : 2034322-76-2
The compound features a piperazine core substituted with a cyclopropylsulfonyl group and a thiazole moiety, which is significant for its biological interactions.
Anticonvulsant Activity
Research has demonstrated that compounds containing thiazole rings exhibit anticonvulsant properties. For instance, derivatives of thiazole have shown efficacy in various seizure models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. A study indicated that thiazole-integrated compounds could provide significant protection against induced seizures, suggesting that the thiazole moiety may enhance anticonvulsant activity through specific receptor interactions .
Hypotensive Effects
Piperazine derivatives have been studied for their hypotensive effects. A series of piperazine compounds were evaluated for their ability to lower blood pressure, with findings suggesting that modifications in the aryl substituents could influence their activity through interactions with serotonin receptors .
The proposed mechanisms of action for this compound include:
- Receptor Modulation : Interactions with neurotransmitter receptors such as serotonin (5-HT) receptors could mediate both anticonvulsant and hypotensive effects.
- Ion Channel Interaction : The compound may influence ion channels involved in neuronal excitability, contributing to its anticonvulsant properties.
Study 1: Anticonvulsant Efficacy
In a study examining the anticonvulsant effects of thiazole derivatives, compounds similar to this compound were tested in PTZ-induced seizure models. The results indicated that certain structural modifications significantly enhanced protective effects against seizures, with some analogues achieving over 90% protection .
Study 2: Hypotensive Activity
A series of piperazine-based compounds were synthesized and tested for hypotensive effects. The study found that specific substitutions on the piperazine ring could enhance the hypotensive response, indicating a potential role for this compound in managing hypertension through serotonin receptor modulation .
Data Table: Summary of Biological Activities
Activity Type | Compound Class | Mechanism | Efficacy |
---|---|---|---|
Anticonvulsant | Thiazole derivatives | Receptor modulation | Up to 90% seizure protection |
Hypotensive | Piperazine derivatives | Serotonin receptor interaction | Significant blood pressure reduction |
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c21-16(13-1-3-14(4-2-13)24-17-18-7-12-25-17)19-8-10-20(11-9-19)26(22,23)15-5-6-15/h1-4,7,12,15H,5-6,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBKWTYECFIVST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.